Cas no 1416345-50-0 (5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-1H-[1,2,4]triazole)
![5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-1H-[1,2,4]triazole structure](https://ja.kuujia.com/scimg/cas/1416345-50-0x500.png)
5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-1H-[1,2,4]triazole 化学的及び物理的性質
名前と識別子
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- 5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-1H-[1,2,4]triazole
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- インチ: 1S/C15H15N3O2S/c1-3-20-11-7-6-10(9-12(11)19-2)14-16-15(18-17-14)13-5-4-8-21-13/h4-9H,3H2,1-2H3,(H,16,17,18)
- InChIKey: BMITXSGUUOYYBU-UHFFFAOYSA-N
- ほほえんだ: N1C(C2SC=CC=2)=NC(C2=CC=C(OCC)C(OC)=C2)=N1
5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-1H-[1,2,4]triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503298-1g |
5-(4-Ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1H-1,2,4-triazole |
1416345-50-0 | 97% | 1g |
$480 | 2023-01-19 |
5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-1H-[1,2,4]triazole 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-1H-[1,2,4]triazoleに関する追加情報
5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-1H-[1,2,4]triazole: A Comprehensive Overview
The compound 5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-1H-[1,2,4]triazole (CAS No. 1416345-50-0) is a highly specialized organic molecule with a unique structure and diverse potential applications. This compound belongs to the class of triazoles, which are well-known for their stability and versatility in various chemical reactions. The molecule features a [1,2,4]triazole core, which is a five-membered aromatic ring containing three nitrogen atoms. This core is substituted with two distinct groups: a 4-Ethoxy-3-methoxy-phenyl moiety and a thiophen-2-yl group. These substituents contribute significantly to the compound's chemical properties and reactivity.
The [1,2,4]triazole ring system is a key structural element in this compound. Triazoles are widely used in pharmaceuticals, agrochemicals, and materials science due to their ability to form stable complexes and participate in various types of bonding interactions. The presence of the phenyl group with ethoxy and methoxy substituents introduces additional functionality to the molecule. The ethoxy and methoxy groups are electron-donating substituents that can influence the electronic properties of the aromatic ring, potentially enhancing the compound's reactivity in certain chemical reactions.
The thiophen-2-yl group attached to the triazole core adds another layer of complexity to the molecule. Thiophene is a heterocyclic aromatic compound with sulfur as its heteroatom. It is known for its unique electronic properties and ability to engage in π–π interactions. This makes it an attractive component in the design of functional materials such as organic semiconductors and sensors. The combination of thiophene with the triazole core in this compound opens up possibilities for applications in optoelectronics and advanced materials.
Recent studies have highlighted the potential of 5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-1H-[1,2,4]triazole as a building block for constructing advanced functional materials. For instance, researchers have explored its use in designing self-healing polymers and stimuli-responsive systems. The compound's ability to undergo reversible bond formation under specific conditions makes it an ideal candidate for such applications.
In addition to its material science applications, this compound has shown promise in medicinal chemistry. The triazole core is often utilized as a scaffold for drug design due to its ability to mimic natural product structures and interact with biological targets. The presence of the phenyl group with ethoxy and methoxy substituents further enhances its pharmacological potential by providing additional sites for functionalization and bioavailability optimization.
From a synthetic perspective, the preparation of 5-(4-Ethoxy-3-methoxy-phenyl)-3-thiophen-2-yl-[1,2,4]triazole involves a multi-step process that typically includes nucleophilic substitution or cycloaddition reactions. The synthesis strategy often requires precise control over reaction conditions to ensure high yields and purity of the final product.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with greater accuracy. These studies have provided valuable insights into its potential applications in fields such as catalysis and energy storage systems.
In conclusion, 5-(4-Ethoxy-3-methoxy phenyl)-3-thiophen 2 yl 1H [1 2 4] triazole (CAS No 1416345 50 0) is a versatile compound with a rich structural diversity that makes it suitable for a wide range of applications across multiple disciplines. Its unique combination of functional groups positions it as an important molecule in modern chemical research.
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